molecular formula C21H17NO2S B15022156 3-[2-(benzyloxy)benzyl]-1,3-benzothiazol-2(3H)-one

3-[2-(benzyloxy)benzyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B15022156
M. Wt: 347.4 g/mol
InChI Key: QOZVYYZUMYQEJF-UHFFFAOYSA-N
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Description

3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzyl ether group attached to a phenyl ring, further connected to a dihydrobenzothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of benzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether.

    Formation of the Benzothiazole Core: The benzyl ether is then reacted with 2-aminothiophenol under acidic conditions to form the benzothiazole core.

    Cyclization: The final step involves cyclization of the intermediate product to form the dihydrobenzothiazolone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used as a probe in biological studies to investigate various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,3-benzothiazol-2-one: A simpler analog without the benzyl ether group.

    3-{[2-(Methoxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: A similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness

3-{[2-(BENZYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to the presence of the benzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or material with specific properties.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C21H17NO2S/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2

InChI Key

QOZVYYZUMYQEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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